molecular formula C10H9ClN2OS B1473269 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol CAS No. 1421498-46-5

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol

Cat. No. B1473269
M. Wt: 240.71 g/mol
InChI Key: RFVPGYJQTFBYAJ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol is a heterocyclic compound with various applications in the field of science and technology. It has a molecular weight of 240.71 g/mol .


Molecular Structure Analysis

The InChI code for 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol is 1S/C10H9ClN2OS/c11-7-2-1-3-8-9(7)12-10(15-8)13-4-6(14)5-13/h1-3,6,14H,4-5H2 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol is a solid compound .

Scientific Research Applications

Synthesis and Transformation of Heterocyclic Compounds

The synthesis of 4-phosphorylated derivatives of 1,3-azoles, including oxazoles, thiazoles, and imidazoles, has been extensively studied for their chemical and biological properties. These compounds, characterized by their insecticidal, antihypertensive, and other types of activity, underline the significance of heterocyclic compounds in medicinal chemistry. The chemical properties allow for modifications leading to potentially valuable pharmacological agents, including peptidomimetics (Abdurakhmanova et al., 2018).

Novel Thiazole Derivatives and Their Therapeutic Applications

Recent patents on thiazole derivatives (2008-2012) highlight their extensive therapeutic applications, including antioxidant, analgesic, antimicrobial, and anticancer activities. These derivatives, acting on various biochemical pathways, showcase the therapeutic potential of thiazole-based compounds in addressing a range of diseases with fewer side effects (Leoni et al., 2014).

Cardiovascular Activity of Heterocyclic Derivatives

Investigations into substituted indole derivatives incorporating oxadiazole, azetidinone, and thiazolidinone moieties have revealed promising cardiovascular activities. These compounds offer insights into peripheral site actions affecting blood pressure and heart rate, suggesting potential therapeutic applications in cardiovascular disease management (Singh et al., 2014).

Antioxidant and Anti-inflammatory Agents

Research focused on the development of benzofused thiazole derivatives has identified compounds with significant antioxidant and anti-inflammatory activities. These findings support the potential of thiazole-based compounds in creating alternative therapeutic agents for conditions involving oxidative stress and inflammation (Raut et al., 2020).

Thiazolidin-4-Ones: Biological Potential

Thiazolidin-4-ones have emerged as a critical scaffold in medicinal chemistry due to their broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This review emphasizes the importance of structural optimization for enhancing drug efficacy, highlighting the potential of thiazolidin-4-ones in drug design and development (Mech et al., 2021).

properties

IUPAC Name

1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c11-7-2-1-3-8-9(7)12-10(15-8)13-4-6(14)5-13/h1-3,6,14H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVPGYJQTFBYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=CC=C3Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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